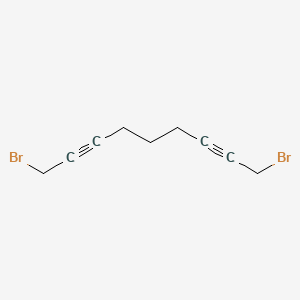
2,7-Nonadiyne, 1,9-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Nonadiyne, 1,9-dibromo- is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of 2,7-nonadiyne, where bromine atoms are attached to the first and ninth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadiyne, 1,9-dibromo- typically involves the bromination of 2,7-nonadiyne. The reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via the addition of bromine across the triple bonds of 2,7-nonadiyne, resulting in the formation of the dibromo derivative.
Industrial Production Methods
While specific industrial production methods for 2,7-Nonadiyne, 1,9-dibromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Nonadiyne, 1,9-dibromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine atoms.
Reduction: Non-brominated 2,7-nonadiyne.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,7-Nonadiyne, 1,9-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Nonadiyne, 1,9-dibromo- involves its interaction with molecular targets through its bromine atoms and triple bonds. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2,7-Nonadiyne: The parent compound without bromine atoms.
1,9-Dichloro-2,7-nonadiyne: A similar compound with chlorine atoms instead of bromine.
2,7-Decadiyne: A homologous compound with an additional carbon atom.
Uniqueness
2,7-Nonadiyne, 1,9-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated and chlorinated analogs. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
115227-67-3 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,9-dibromonona-2,7-diyne |
InChI |
InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2 |
InChI Key |
AMADGFSZMVRHFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCBr)CC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
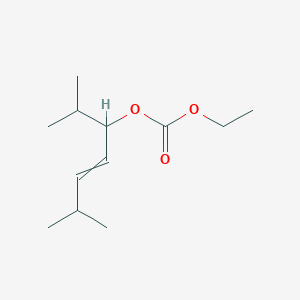

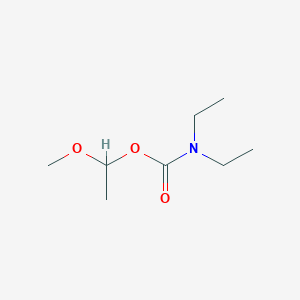
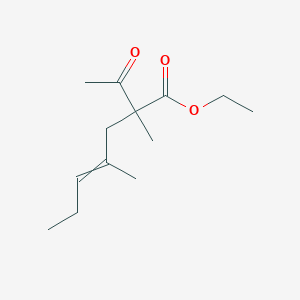
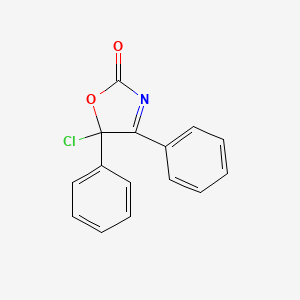
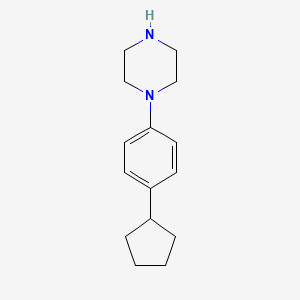
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)

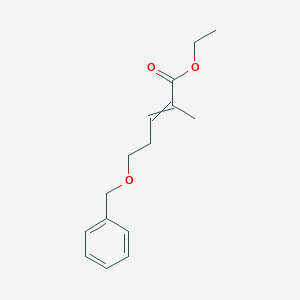
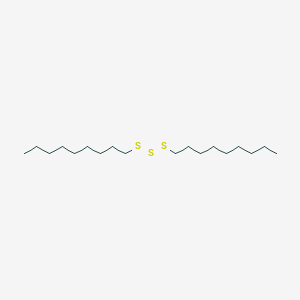
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
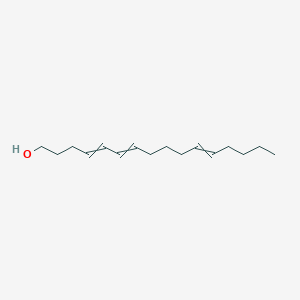
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
